molecular formula C4H7Br2N3 B2652190 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide CAS No. 1909312-78-2

4-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide

Cat. No.: B2652190
CAS No.: 1909312-78-2
M. Wt: 256.929
InChI Key: MTYHAQMERLLCKK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide is a triazole-based compound featuring a bromomethyl substituent at the 4-position and a methyl group at the 1-position, with a hydrobromide counterion. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark reaction for 1,2,3-triazoles, followed by bromination or substitution reactions . Its structure combines a reactive bromomethyl group—amenable to further functionalization—with the stability of the 1,2,3-triazole core, making it a versatile intermediate in medicinal chemistry and agrochemical research . The hydrobromide salt enhances solubility in polar solvents, which is critical for biological applications .

Properties

IUPAC Name

4-(bromomethyl)-1-methyltriazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3.BrH/c1-8-3-4(2-5)6-7-8;/h3H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYHAQMERLLCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909312-78-2
Record name 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide typically involves the bromination of a precursor compound. One common method is the bromination of 1-methyl-1H-1,2,3-triazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The bromination step is carefully controlled to avoid the formation of unwanted by-products, and the final product is purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-1-methyl-1H-1,2,3-triazole, while coupling reactions can produce various substituted triazoles with extended aromatic systems .

Scientific Research Applications

4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis, physicochemical properties, and biological activities:

Compound Name Substituents/Modifications Synthesis Method Key Properties/Activities Reference
4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide 1-Me, 4-BrCH2, HBr salt CuAAC + bromination High solubility in polar solvents; intermediate for anticancer agents
1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide 1-Ph, 4-BrCH2, HBr salt Similar CuAAC + bromination Moderate solubility; uncharacterized bioactivity
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone 4-C(O)BrCH2, 1-PhBr, 5-Me Bromination of triazole precursor Low solubility; antimicrobial activity via halogen bonding
4-(Bromomethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole 1-(2,3,4-F3Ph), 4-BrCH2 Azide-propargyl coupling + bromination Enhanced stability (electron-withdrawing F groups); herbicidal activity
1-Benzyl-4-hydroxymethyl-1H-1,2,3-triazole 1-Bn, 4-HOCH2 Dynamic solubility assays Temperature-dependent solubility in THF, acetone; used in crystallization

Structural and Functional Differences

Core Heterocycle :

  • The 1,2,3-triazole core (target compound) offers greater metabolic stability compared to 1,2,4-triazole derivatives (e.g., ), owing to its aromaticity and resistance to ring-opening .
  • 1,2,4-Triazole analogs (e.g., ) often exhibit distinct reactivity, such as susceptibility to nucleophilic substitution at the 4-position.

Substituent Effects: Bromomethyl Group: The bromomethyl moiety in the target compound enables alkylation or cross-coupling reactions, whereas analogs like 2-bromoethanone () are more electrophilic, favoring nucleophilic attacks. Aromatic Substituents: Fluorinated phenyl groups (e.g., ) enhance thermal stability and lipophilicity but reduce aqueous solubility compared to the methyl group in the target compound.

Counterion Impact: Hydrobromide salts (target compound, ) generally exhibit higher solubility in water and polar aprotic solvents (e.g., DMF, DMSO) compared to non-ionic analogs like 1-benzyl-4-hydroxymethyltriazole .

Physicochemical Properties

Property Target Compound 1-Benzyl-4-hydroxymethyltriazole 2-Bromoethanone Derivative
Solubility in Acetone High (hydrobromide salt) 0.12 mol/L at 298 K Low (crystalline structure)
Thermal Stability Moderate High (hydrogen-bond network) High (halogen interactions)
Crystallinity Amorphous (salt form) Crystalline Highly ordered (X-ray confirmed)

Biological Activity

4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide is a triazole compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

  • Molecular Formula : C4H6BrN3
  • Molecular Weight : 161.99 g/mol
  • CAS Number : 13273-53-5

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates efficacy against a range of pathogens, including:

  • Bacteria : Effective against Gram-positive and Gram-negative bacteria.
  • Fungi : Exhibits antifungal properties against various fungal strains.

The mechanism of action is believed to involve the inhibition of nucleic acid synthesis and disruption of cell membrane integrity, leading to cell death.

Antitumor Activity

Triazole compounds are known for their potential in cancer therapy. Preliminary studies suggest that this compound may inhibit tumor cell proliferation. The compound has shown:

  • Selectivity : Higher cytotoxicity towards cancer cells compared to normal cells.
  • Mechanism : Induction of apoptosis and inhibition of angiogenesis.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various triazole derivatives, including this compound.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans.
  • Antitumor Activity Assessment :
    • In vitro assays demonstrated that the compound reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) by up to 70% at concentrations of 50 µM.
    • Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells, leading to apoptosis.

Comparative Analysis

The following table summarizes the biological activities of various triazole derivatives compared to this compound:

Compound NameAntimicrobial ActivityAntitumor ActivityMechanism of Action
4-(Bromomethyl)-1-methyl-1H-triazoleModerateHighDNA synthesis inhibition, ROS generation
Triazole Derivative AHighModerateCell membrane disruption
Triazole Derivative BLowHighApoptosis induction

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Assign peaks using <sup>1</sup>H NMR (δ 4.2–4.5 ppm for CH2Br) and <sup>13</sup>C NMR (δ 30–35 ppm for C-Br). Compare with analogous triazoles (e.g., chloromethyl derivatives) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. The compound’s bromide ion often forms hydrogen bonds with adjacent NH groups (e.g., C–H⋯Br interactions at 3.59–3.65 Å distances) .
    Validation : Cross-reference with IR (C-Br stretch ~550 cm<sup>-1</sup>) and high-resolution mass spectrometry (HRMS) .

How can researchers resolve contradictions in reported bromination yields under varying conditions?

Advanced Research Focus
Discrepancies in bromination efficiency (e.g., 60–85% yields) may arise from:

  • Radical Quenchers : Trace impurities in solvents (e.g., stabilizers in THF) can inhibit NBS activity. Pre-purify solvents via distillation .
  • Light Sensitivity : UV-initiated reactions require rigorous control of irradiation intensity. Use actinometry to calibrate light sources .
    Methodology : Perform kinetic studies with in situ FTIR to monitor Br2 generation. Compare with alternative brominating agents (e.g., Br2/PPh3) .

What mechanistic insights explain this compound’s interactions with biomolecules, such as enzymes or DNA?

Q. Advanced Research Focus

  • Alkylation Activity : The bromomethyl group reacts with nucleophilic residues (e.g., cysteine thiols or lysine amines) in proteins. Use Michaelis-Menten kinetics to quantify alkylation rates .
  • DNA Binding : Electrostatic potential maps suggest preferential binding to guanine-rich regions. Validate via fluorescence quenching assays with ethidium bromide-displacement .
    Experimental Design : Conduct docking simulations (e.g., AutoDock Vina) using the compound’s X-ray structure to predict binding pockets .

How can computational modeling predict the compound’s reactivity in novel reactions?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilicity (e.g., Fukui indices for the bromomethyl group) .
  • Solvent Effects : Use COSMO-RS to model solvation in polar aprotic solvents. Correlate with experimental yields in DMSO vs. acetonitrile .
    Validation : Compare computed activation energies with experimental Arrhenius plots for SN2 reactions .

What strategies mitigate hydrolysis of the bromomethyl group during storage or biological assays?

Q. Advanced Research Focus

  • Stabilization : Store under anhydrous conditions (e.g., molecular sieves) at -20°C. Avoid protic solvents (e.g., MeOH) that accelerate hydrolysis .
  • Pro-drug Design : Synthesize a protected derivative (e.g., tert-butyl carbonate) that releases the active compound under specific pH or enzymatic conditions .
    Analysis : Monitor degradation via LC-MS and quantify hydrolyzed byproducts (e.g., hydroxymethyl analog) .

How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced Research Focus

  • Suzuki-Miyaura Coupling : The bromomethyl group’s electron-withdrawing nature enhances oxidative addition to Pd(0). Compare turnover frequencies (TOF) with chloromethyl analogs .
  • Steric Effects : Bulky substituents on the triazole ring (e.g., aryl groups) may hinder transmetalation. Quantify via Hammett plots using para-substituted arylboronic acids .
    Experimental Approach : Screen ligands (e.g., SPhos vs. XPhos) to improve coupling efficiency in aqueous media .

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